molecular formula C16H13N3O3 B2594389 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865285-73-0

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2594389
CAS No.: 865285-73-0
M. Wt: 295.298
InChI Key: LQLYIWLTWLZGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound based on the 1,3,4-oxadiazole scaffold, which is recognized in scientific literature as a privileged structure for the development of novel antibacterial agents . Compounds within this class have demonstrated potent activity against a range of drug-resistant bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), showcasing minimum inhibitory concentrations (MIC) in the µg/mL range . The mechanism of action for this class is multifaceted; related halogenated N-(1,3,4-oxadiazol-2-yl)benzamides are known to function as multitargeting antibiotics . Their biological activity can include the disruption of essential bacterial processes such as menaquinone biosynthesis, regulation of proteins involved in DNA replication (e.g., DnaX, Pol IIIC), and induction of iron starvation, in addition to demonstrating membrane depolarizing effects . Other 1,3,4-oxadiazole derivatives have also been investigated for antifungal activity, indicating the broad potential of this chemotype in antimicrobial research . This product is intended for research purposes to further explore the properties and potential applications of this compound class. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-21-13-10-6-5-9-12(13)15-18-19-16(22-15)17-14(20)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLYIWLTWLZGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-methoxybenzohydrazide with benzoic acid derivatives under acidic or basic conditions. The reaction is often carried out in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatographic techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the effectiveness of N-(1,3,4-oxadiazol-2-yl)benzamides in combating bacterial infections, specifically targeting multidrug-resistant strains.

Key Findings:

  • A study reported the discovery of new derivatives with potent activity against Neisseria gonorrhoeae, a significant Gram-negative pathogen. These compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against resistant strains, indicating their potential as novel antibacterial agents .
  • The introduction of trifluoromethyl groups in these oxadiazole derivatives has been shown to enhance their activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for further development in antibiotic therapy .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that oxadiazole derivatives can selectively inhibit certain cancer-related enzymes, leading to potential therapeutic applications.

Case Studies:

  • A comprehensive examination of 1,2,4-oxadiazole derivatives revealed their ability to inhibit human carbonic anhydrases (hCAs), which are implicated in tumor growth and metastasis. Some derivatives displayed nanomolar potency against hCA IX and II .
  • In vitro studies demonstrated that specific oxadiazole compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and HeLa cells. These findings suggest that these compounds could serve as effective anticancer agents through targeted inhibition of cancer cell proliferation .

Mechanism of Action

The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents on Oxadiazole Ring Synthesis Yield (%) Biological Activity Reference ID
N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 2-Methoxyphenyl Not Reported Not Reported -
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) 4-Methoxyphenylmethyl Commercial Purchase Antifungal (C. albicans IC50: 50 µg/mL)
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (25) Thiophen-2-yl 60 Not Reported
N-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide (HSGN-237) 3-Fluorophenyl Not Reported Antibacterial (Neisseria gonorrhoeae)
4-Methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide (D35) Pyridin-4-yl Not Reported Enzyme inhibition (AlaDH)

Key Observations:

  • Substituent Position : The 2-methoxyphenyl group in the target compound differs from the 4-methoxyphenyl in LMM5, which exhibits antifungal activity. This suggests that substituent position (ortho vs. para) significantly impacts bioactivity .
  • Heterocyclic Variations : Replacing the phenyl group with thiophene (Compound 25) or pyridine (D35) alters electronic properties and binding affinity. Thiophene-containing compounds may enhance lipophilicity, while pyridine introduces basicity .
  • Functional Groups : Sulfamoyl (LMM5) or trifluoromethoxy (HSGN-237) groups improve target engagement in antifungal and antibacterial contexts, respectively .

Biological Activity

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.

Synthesis of this compound

The compound is synthesized through a multi-step process that typically involves the condensation of 2-methoxybenzohydrazide with appropriate aldehydes followed by cyclization to form the oxadiazole ring. The final product is characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. This compound has shown promising results against several cancer cell lines:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against human leukemia (CEM-13) and breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values in the micromolar range. Notably, it exhibited greater cytotoxicity than doxorubicin in some assays .
  • Mechanism of Action : Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells in a dose-dependent manner. This suggests that it may activate intrinsic apoptotic pathways, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:

  • Bacterial Inhibition : The compound showed significant antibacterial activity against various strains of bacteria, indicating its potential as an antimicrobial agent. Specific mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or function .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of oxadiazole derivatives:

  • Study on Anticancer Efficacy : A study evaluated the efficacy of various oxadiazole derivatives including this compound against cancer cell lines. The findings revealed that these compounds could effectively inhibit cell proliferation and induce apoptosis .
  • Antimicrobial Activity Assessment : Another study focused on the antimicrobial properties of oxadiazole derivatives, demonstrating that compounds similar to this compound exhibited strong activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Data Table: Biological Activities of this compound

Biological ActivityCell Line/PathogenIC50/EffectivenessReference
AnticancerCEM-13 (Leukemia)< 1 µM
AnticancerMCF-7 (Breast Cancer)0.65 µM
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliSignificant inhibition

Q & A

Q. What are the optimal synthetic routes for N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, including oxadiazole ring formation and subsequent benzamide coupling. Microwave-assisted synthesis can reduce reaction times while maintaining high yields (70–85%) . Key considerations include:

  • Temperature control : Optimal cyclization occurs at 80–100°C for 4–6 hours.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Coupling agents : EDCI/HOBt or DCC improve amide bond formation .

Q. What analytical techniques are most reliable for characterizing the structure and purity of this compound?

  • NMR spectroscopy : Confirms substituent positions (e.g., methoxy group at C2 of phenyl) .
  • Mass spectrometry : Validates molecular weight (e.g., 329.74 g/mol for the chloro analog) .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns (e.g., π-π stacking in thiadiazole analogs) .
  • HPLC : Purity >95% is achievable with reverse-phase C18 columns .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

  • Solubility : Moderate in DMSO (>10 mM) and DMF; limited in aqueous buffers (use <1% DMSO for in vitro assays) .
  • Stability : Stable at pH 4–8 for 24 hours; degrades under strong acidic/basic conditions (pH <2 or >10) .

Advanced Research Questions

Q. How do structural modifications at the benzamide or oxadiazole rings influence biological activity?

  • Methoxy vs. chloro substituents : Methoxy groups enhance hydrogen bonding with targets (e.g., kinases), while chloro groups increase lipophilicity (log P +0.5) and membrane permeability .
  • Oxadiazole vs. thiadiazole : Replacing oxygen with sulfur alters electron distribution, affecting binding to hydrophobic enzyme pockets (e.g., 20% increased IC50 in kinase assays) .
  • Methodological approach : Use structure-activity relationship (SAR) studies with analogs (e.g., 2-chlorophenyl vs. 2-methoxyphenyl derivatives) .

Q. What computational strategies elucidate the mechanism of action, particularly in neurodegenerative disease models?

  • Molecular docking : Predicts binding to GSK-3β (a kinase implicated in Alzheimer’s) via hydrogen bonds between the oxadiazole N(3) and Val135 (bond length: 2.85–2.99 Å) .
  • ADMET profiling : Evaluates compliance with Lipinski’s rules (e.g., log P <5, molecular weight <500) to prioritize candidates .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar oxadiazole derivatives?

  • Assay standardization : Compare IC50 values under consistent conditions (e.g., ATP concentration in kinase assays) .
  • Substituent analysis : Correlate electron-withdrawing groups (e.g., -CF3) with enhanced antimicrobial activity (e.g., MIC: 2 µg/mL vs. S. aureus) .
  • Meta-analysis : Pool data from >10 studies to identify trends (e.g., methoxy derivatives show 30% higher anticancer activity than nitro analogs) .

Q. What in vitro and in vivo models are appropriate for evaluating the anticancer potential of this compound?

  • In vitro :
  • Cell lines : MCF-7 (breast cancer), A549 (lung cancer) for cytotoxicity (MTT assay; IC50: 8–15 µM) .
  • Mechanistic assays : Caspase-3/7 activation to confirm apoptosis induction .
    • In vivo :
  • Xenograft models : Nude mice with HT-29 tumors (dose: 20 mg/kg/day, oral) .
  • Pharmacokinetics : Monitor plasma half-life (t1/2: ~4 hours) and bioavailability (>50%) .

Data Contradiction Analysis

Example : Discrepancies in antimicrobial activity between studies.

  • Root cause : Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or efflux pump expression .
  • Resolution : Use isogenic strains (e.g., E. coli ΔacrB) to isolate compound effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.